Cyclo(prolyl-naphthylalanyl-isoleucyl-pipecolyl-pipecolyl-histidyl)
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Overview
Description
- L-366,948 is a small molecule drug developed by Merck Sharp & Dohme Corp. (MSD). Its primary target is the oxytocin receptor (OXTR).
- OXTR antagonists, like L-366,948, interact with the oxytocin receptor and modulate its activity.
- Although initially investigated for obstetric labor (specifically premature labor), L-366,948’s development has been discontinued .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for L-366,948 are not widely available in the public domain.
- Industrial production methods are proprietary information held by the originating organization (MSD).
Chemical Reactions Analysis
- L-366,948 likely undergoes various chemical reactions, but detailed information is scarce.
- Common reagents and conditions used in these reactions remain undisclosed.
- Major products resulting from these reactions are not publicly documented.
Scientific Research Applications
- L-366,948’s applications extend beyond obstetrics:
Chemistry: It serves as a valuable tool compound for studying oxytocin receptor function.
Biology: Researchers use it to explore the role of oxytocin signaling pathways.
Medicine: Although not approved for clinical use, L-366,948’s potential therapeutic applications warrant further investigation.
Mechanism of Action
- L-366,948’s mechanism involves antagonizing the oxytocin receptor (OXTR).
- OXTR is a G protein-coupled receptor (GPCR) involved in various physiological processes, including uterine contractions during labor.
- By blocking OXTR, L-366,948 affects downstream signaling pathways and cellular responses.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are limited due to the lack of publicly available data.
- Identifying other OXTR antagonists or related molecules would require access to proprietary databases or research publications.
Properties
CAS No. |
127819-97-0 |
---|---|
Molecular Formula |
C42H56N8O6 |
Molecular Weight |
768.9 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S,3S)-1-[(2S)-1-[(2R)-2-amino-3-[2,2-bis(piperidine-1-carbonyl)imidazol-4-yl]propanoyl]-2-formylpyrrolidin-2-yl]-3-methyl-1-oxopentan-2-yl]-3-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C42H56N8O6/c1-3-28(2)35(46-37(53)33(43)24-29-15-16-30-13-6-7-14-31(30)23-29)36(52)41(27-51)17-12-22-50(41)38(54)34(44)25-32-26-45-42(47-32,39(55)48-18-8-4-9-19-48)40(56)49-20-10-5-11-21-49/h6-7,13-16,23,26-28,33-35H,3-5,8-12,17-22,24-25,43-44H2,1-2H3,(H,46,53)/t28-,33-,34+,35-,41-/m0/s1 |
InChI Key |
OCVKQRQVXSMCCJ-HWFQYKCLSA-N |
SMILES |
CCC(C)C1C(=O)N2CCCCC2C(=O)N3CCCCC3C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC5=CC6=CC=CC=C6C=C5)CC7=CN=CN7 |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)[C@]1(CCCN1C(=O)[C@@H](CC2=NC(N=C2)(C(=O)N3CCCCC3)C(=O)N4CCCCC4)N)C=O)NC(=O)[C@H](CC5=CC6=CC=CC=C6C=C5)N |
Canonical SMILES |
CCC(C)C(C(=O)C1(CCCN1C(=O)C(CC2=NC(N=C2)(C(=O)N3CCCCC3)C(=O)N4CCCCC4)N)C=O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 366948; L-366948; L366948; L 366,948; L-366,948; L366,948; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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